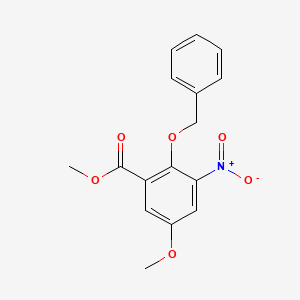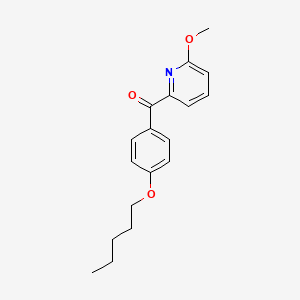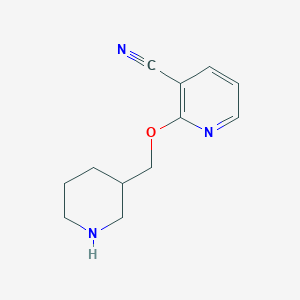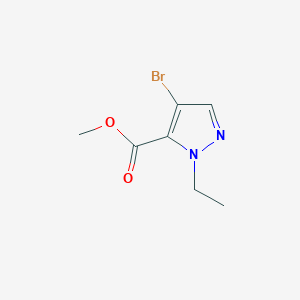
4-Benzyloxy-5-méthoxy-2-nitro-benzoate d'éthyle
Vue d'ensemble
Description
“4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester” is a chemical compound with the molecular formula C22H19NO6 . It has a molecular weight of 393.389 Da . This compound is used in scientific research and possesses diverse applications ranging from medicinal chemistry to material science due to its unique properties.
Molecular Structure Analysis
The molecular structure of “4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester” consists of a benzene ring substituted with benzyloxy, methoxy, and nitro groups . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis
“4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester” is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 573.3±45.0 °C at 760 mmHg, and a flash point of 228.7±30.7 °C . The compound has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds .Applications De Recherche Scientifique
Éducation chimique : Illustration du mécanisme réactionnel
Enfin, les différents groupes fonctionnels du composé en font un excellent candidat pour illustrer divers mécanismes de réaction organique dans l’enseignement de la chimie, tels que l’estérification, la nitration et les stratégies de protection/déprotection.
Chaque application exploite la structure chimique unique du 4-Benzyloxy-5-méthoxy-2-nitro-benzoate d'éthyle et ses groupes fonctionnels pour servir des objectifs distincts dans différents domaines de la recherche scientifique .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Analyse Biochimique
Biochemical Properties
4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions and free radical bromination, which are essential for modifying its structure and reactivity . The interactions of 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester with enzymes such as esterases and oxidases can lead to its hydrolysis and oxidation, respectively, resulting in the formation of different metabolites . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
The effects of 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester can affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, the interaction of 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester with esterases results in its hydrolysis, while its interaction with oxidases leads to oxidation . These binding interactions are essential for understanding how this compound exerts its effects on cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions . Long-term exposure to 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester may lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in preclinical studies.
Metabolic Pathways
4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester is involved in several metabolic pathways, including hydrolysis and oxidation. The hydrolysis of this compound by esterases results in the formation of benzoic acid derivatives, while its oxidation by oxidases leads to the production of nitrobenzoic acid metabolites . These metabolic pathways are essential for understanding the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester within tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects on cellular function . Understanding the subcellular localization of 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-3-23-17(19)13-9-15(22-2)16(10-14(13)18(20)21)24-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYOBBKAVXYSIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/no-structure.png)




![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol](/img/structure/B1463046.png)
![2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1463047.png)
![[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1463048.png)


